Product packaging for 2-Methyl-3-nitroaniline(Cat. No.:CAS No. 603-83-8)

2-Methyl-3-nitroaniline

Cat. No.: B147196
CAS No.: 603-83-8
M. Wt: 152.15 g/mol
InChI Key: HFCFJYRLBAANKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Substituted Nitroanilines in Organic Chemistry

Substituted nitroanilines are a class of organic compounds derived from aniline (B41778) that serve as pivotal intermediates and starting materials in a multitude of chemical syntheses. wisdomlib.org Their versatility makes them crucial in the production of dyes, pigments, pharmaceuticals, and agrochemicals. google.compatsnap.com The specific positioning of the nitro group (ortho, meta, or para) on the aniline ring significantly influences the molecule's reactivity and the types of reactions it can undergo, leading to a diverse array of products. fiveable.me These compounds are fundamental building blocks for creating complex heterocyclic compounds such as benzimidazoles, triazoles, and various azo dyes. wisdomlib.orgtandfonline.com The development of advanced and more economical synthesis processes for substituted nitroanilines is considered crucial for industrial growth, particularly in the organic pigment industry. google.compatsnap.com

Academic Relevance of 2-Methyl-3-nitroaniline as a Model Compound

This compound (also known as 2-amino-6-nitrotoluene) serves as a valuable model compound in several areas of academic and industrial research. It is frequently used as a starting material for the multi-step synthesis of complex molecules, including indoline (B122111) derivatives and marine natural alkaloids like hyellazole (B1251194) and 4-deoxycarbazomycin B. caribjscitech.comrsc.org

Its utility extends to environmental science, where it has been used as a standard for evaluating the potential of indigenous microorganisms to degrade nitroaromatic compounds. chemicalbook.com Furthermore, it is a key substrate in research focused on the catalytic reduction of nitroaromatics, a significant class of environmental contaminants. researchgate.netresearchgate.net Studies on the regioselectivity of nitration reactions have also utilized this compound to understand how different functional groups direct the position of nitration on the aromatic ring. ulisboa.pt

Overview of Research Trajectories for this compound

Research involving this compound is progressing along several key trajectories. A primary focus is its application as a precursor in the synthesis of complex, biologically active molecules. For instance, it is a key starting material for creating novel indoline frameworks, which have been evaluated for various biological activities, including as Factor Xa inhibitors for thromboembolic diseases. caribjscitech.com

Another significant research avenue is in the field of environmental chemistry. Studies investigate its degradation and the catalytic reduction to the less toxic ortho-phenylenediamine, often employing novel nanocatalysts. researchgate.netresearchgate.net Additionally, it serves as an intermediate for further functionalization. For example, it can be acylated to form N-(2-Methyl-3-nitrophenyl)acetamide, which is itself a versatile intermediate for synthesizing heterocyclic compounds and potential pharmaceuticals. The compound is also used in the synthesis of Schiff bases, which have applications in materials science and medicinal chemistry.

Future Research Directions and Emerging Trends

The field of substituted anilines, including this compound, is dynamic, with several emerging trends and future research directions. A major thrust is the development of greener and more efficient synthetic methods. This includes exploring direct C-H bond functionalization and electrochemical approaches, such as alternating current electrolysis, to create functionalized anilines with high selectivity and atom economy, moving away from traditional methods that often require harsh conditions and produce significant waste. sioc-journal.cnrsc.orguantwerpen.be

There is a growing interest in the application of nitroaniline derivatives in medicine and materials science. Research is exploring their use as:

Pharmaceuticals : Derivatives are being investigated as potential SIRT6 inhibitors for treating type 2 diabetes and for their role in reversing multidrug resistance in cancer cells. nih.govresearchgate.netbohrium.com

Nonlinear Optical (NLO) Materials : The "push-pull" electronic structure of some nitroanilines makes them candidates for NLO applications like second-harmonic generation, crucial for photonics and optical signal processing.

Nitric Oxide (NO) Releasing Compounds : Certain nitroaniline derivatives are being developed for controlled nitric oxide release in medical devices, which is beneficial for treating various diseases, including respiratory and vascular conditions. google.com

Furthermore, the role of substituted anilines as modulators of quorum sensing—the chemical communication system in bacteria—is a promising frontier. Inhibiting quorum sensing can disrupt bacterial biofilm formation and virulence, offering a novel strategy to combat antibiotic resistance. nih.govresearchgate.netresearchgate.net The catalytic reduction of nitroanilines using increasingly sophisticated and environmentally friendly nanocatalysts also remains an active area of investigation. semanticscholar.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nist.gov
Synonyms 2-Amino-6-nitrotoluene, 3-Nitro-o-toluidine nist.gov
CAS Number 603-83-8 nist.gov
Molecular Formula C₇H₈N₂O₂ nist.gov
Molecular Weight 152.15 g/mol nist.govbiosynth.com
Appearance Yellow to greenish-yellow crystalline powder/needles chemicalbook.comnih.gov
Melting Point 88-91°C chemicalbook.comnih.gov
Boiling Point ~305°C (decomposes) chemicalbook.combiosynth.comnih.gov
Solubility Insoluble in water; soluble in ethanol (B145695), acetone, dichloromethane (B109758) chemicalbook.comnih.govontosight.ai

Table 2: Key Research Applications of this compound

Research AreaSpecific ApplicationKey Findings/SignificanceSource(s)
Organic Synthesis Starting material for indoline derivativesSynthesis of novel heterocyclic scaffolds with potential biological activity (e.g., Factor Xa inhibitors). caribjscitech.com
Organic Synthesis Precursor for marine alkaloidsTotal synthesis of complex natural products like hyellazole. rsc.org
Environmental Chemistry Standard for biodegradation studiesUsed to evaluate the degradation of nitroaromatic compounds by microorganisms. chemicalbook.com
Catalysis Research Substrate for catalytic reductionModel compound for testing the efficiency of new nanocatalysts in reducing nitro groups. researchgate.netresearchgate.net
Medicinal Chemistry Precursor for Schiff base synthesisReaction with aldehydes to form Schiff bases with potential applications in chemosensors and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B147196 2-Methyl-3-nitroaniline CAS No. 603-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFJYRLBAANKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Record name 2-METHYL-3-NITROANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20669
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025628
Record name 2-Methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20669
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

581 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20669
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20669
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

603-83-8
Record name 2-METHYL-3-NITROANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20669
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methyl-3-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 603-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-3-nitroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3JC433CEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

198 °F (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20669
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis and Synthetic Methodologies of 2 Methyl 3 Nitroaniline

Optimization of Reaction Conditions for 2-Methyl-3-nitroaniline Production

Temperature and Pressure Effects on Synthetic Efficiency

Precise control of temperature is a critical parameter in the synthesis of this compound and its derivatives. For instance, in the acetylation of this compound to form N-(2-Methyl-3-nitrophenyl)acetamide, the reaction is typically conducted under reflux conditions with a temperature range of 80–120°C. Similarly, during the nitration of N-acetyl-4-methylaniline to produce an intermediate for a related compound, the temperature must be maintained below 10 °C during the addition of the acid mixture. rsc.org

The synthesis of 4-nitroindole (B16737) from this compound involves heating the initial reaction mixture to 120°C to distill off the ethanol (B145695) formed. orgsyn.org Subsequently, the resulting intermediate is stirred at approximately 40°C. orgsyn.org While specific data on the direct effect of pressure on the synthesis of this compound is not extensively detailed, the use of vacuum distillation in the purification of a derivative, ethyl N-(2-methyl-3-nitrophenyl) formimidate, at 6 mm Hg suggests that pressure control is a relevant factor in achieving high purity of subsequent products. orgsyn.org

Table 1: Temperature Parameters in Related Syntheses

Reaction StepCompound Synthesized/IntermediateTemperature Range (°C)Source
AcetylationN-(2-Methyl-3-nitrophenyl)acetamide80–120
NitrationN-Acetyl-2-Nitro-4-methylaniline< 10 rsc.org
Formimidate SynthesisEthyl N-(2-methyl-3-nitrophenyl) formimidate120 orgsyn.org
Indole (B1671886) Synthesis4-Nitroindole~40 orgsyn.org

Solvent Selection and Its Impact on Reaction Outcomes

The choice of solvent plays a pivotal role in the synthesis of this compound and its derivatives, influencing reaction pathways and product purity. For the acetylation of this compound, solvents such as glacial acetic acid or toluene (B28343) are commonly employed. In the synthesis of N-(2-Methyl-3-nitrophenyl)acetamide, dichloromethane (B109758) is a suitable solvent.

A study on the bromination of meta-substituted anilines highlights the significant influence of the solvent on regioselectivity. thieme-connect.com While not directly focused on this compound's synthesis, this research underscores how different solvents can direct the position of substitution on the aniline (B41778) ring. thieme-connect.com In some modern synthetic approaches, solvent-free conditions are being explored to promote greener chemistry, as demonstrated in the synthesis of flunixin (B1672893) from a related aniline derivative using boric acid as a catalyst. d-nb.info

The solubility of this compound itself is a key consideration. It is soluble in ethanol, acetone, and dichloromethane, but only slightly soluble in water. ontosight.ai This solubility profile guides the selection of solvents for both reaction and purification processes. For instance, the solid–liquid phase equilibria for the ternary system of 2-methyl-4-nitroaniline (B30703), 2-methyl-6-nitroaniline, and ethyl acetate (B1210297) have been studied, indicating the importance of solvent choice in separating isomeric mixtures that can arise during synthesis. researchgate.netresearchgate.net

Table 2: Solvents Used in Synthesis and Purification

ProcessCompoundSolvent(s)Source
AcetylationN-(2-Methyl-3-nitrophenyl)acetamideGlacial Acetic Acid, Toluene
AcylationN-(2-Methyl-3-nitrophenyl)acetamideDichloromethane
RecrystallizationThis compoundEthanol, Benzene (B151609) guidechem.comchemdad.com
RecrystallizationAcetyl derivative of this compoundAqueous Ethanol guidechem.comchemdad.com
PurificationIsomeric mixturesEthyl Acetate researchgate.netresearchgate.net

Purity Assessment and Purification Techniques for Synthesized this compound

Ensuring the high purity of synthesized this compound is crucial for its use in subsequent applications.

Purity assessment can be conducted using various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of aniline derivatives and for monitoring the progress of reactions. thieme-connect.com Spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identify functional groups. Mass spectrometry (MS) is employed to validate the molecular weight of the compound. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can determine the melting point, which is an indicator of purity.

The primary method for purifying this compound is recrystallization. guidechem.comchemdad.com It can be crystallized from ethanol or benzene. guidechem.comchemdad.com The compound is also noted to be steam volatile, which presents another potential purification method. guidechem.comchemdad.com For derivatives, such as the acetyl derivative, recrystallization from aqueous ethanol is effective. guidechem.comchemdad.com In cases where simple recrystallization is insufficient to separate isomeric mixtures, column chromatography using silica (B1680970) gel with an eluent system like ethyl acetate/hexane can be employed. Sublimation is another technique used for the purification of related nitro-containing indole derivatives. orgsyn.org

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 3 Nitroaniline

Reactions Involving the Amine Functional Group

The amino group in 2-methyl-3-nitroaniline is a primary aromatic amine, and as such, it undergoes a variety of characteristic reactions. These include acylation, alkylation, condensation with carbonyl compounds, and diazotization followed by coupling reactions.

Acylation and Alkylation Reactions of the Amino Group

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Acylation and alkylation are two such fundamental transformations.

Acylation: this compound readily undergoes acylation with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acyl derivative. For instance, the reaction with acetic anhydride yields N-(2-methyl-3-nitrophenyl)acetamide. This reaction is typically carried out by dissolving this compound in a suitable solvent, such as dichloromethane (B109758), and then adding the acylating agent. The reaction can also be performed under reflux conditions, with temperature control being a key parameter for achieving high purity. The resulting acetamide (B32628) is often used to protect the amino group during subsequent reactions, as the acetyl group can be removed later by hydrolysis. rsc.org The formation of the amide reduces the activating effect of the amino group on the aromatic ring.

Alkylation: The amino group can also be alkylated with alkyl halides. For example, the N-alkylation of this compound with benzyl (B1604629) halides under basic conditions is a well-documented synthesis. evitachem.com This nucleophilic substitution reaction often employs a base like sodium bicarbonate or carbonate to deprotonate the aniline (B41778) nitrogen, thereby enhancing its nucleophilicity. evitachem.com A representative procedure involves refluxing this compound with benzyl bromide in a solvent like dimethylformamide (DMF). evitachem.com It is important to note that both the starting amine and the product amine are nucleophilic, which can lead to the formation of higher alkylated products. msu.edu In some cases, sterically hindered bases are used to prevent the alkylation of the tertiary amine product. msu.edu

Condensation Reactions with Carbonyl Compounds

Primary amines, such as this compound, can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond.

While specific examples of this compound undergoing condensation reactions with simple aldehydes and ketones are not extensively detailed in the provided search results, this is a general and expected reaction for primary amines. The reactivity of the carbonyl compound and the reaction conditions (e.g., pH, solvent) would influence the rate and equilibrium of the reaction.

Diazotization and Coupling Reactions

A cornerstone of aromatic amine chemistry is the diazotization reaction, where a primary aromatic amine is converted into a diazonium salt. This compound can be converted to its corresponding diazonium ion by reaction with sodium nitrite (B80452) in an acidic aqueous medium. google.com This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. rsc.org

The resulting 2-methyl-3-nitrobenzenediazonium ion is a versatile intermediate that can undergo various coupling reactions. google.com These reactions are electrophilic aromatic substitutions where the diazonium ion acts as the electrophile. For example, it can react with activated aromatic compounds, such as phenols and other anilines, to form azo compounds, which are often highly colored and used as dyes. icrc.ac.ir One notable application is the reaction of the this compound diazonium ion with bilirubin (B190676) to form a detectable product, which is useful in assays for detecting and quantitating bilirubin in samples. google.com

Reactions Involving the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also undergo reduction to an amino group, a transformation of great synthetic importance. cymitquimica.com

Reduction of the Nitro Group to an Amine.cymitquimica.comlookchem.com

The reduction of the nitro group in this compound to an amino group yields 2,3-diaminotoluene. This transformation is a key step in the synthesis of various compounds, including pharmaceuticals and dyes. Several methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation involves the use of molecular hydrogen (H2) in the presence of a metal catalyst. nih.gov Palladium on carbon (Pd/C) and Raney nickel are two widely used catalysts for the reduction of nitroarenes. researchgate.netresearchgate.net

Palladium on Carbon (Pd/C): Pd/C is a highly effective catalyst for the hydrogenation of nitro groups. nih.govrsc.org The reaction is typically carried out by stirring a solution of the nitro compound in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere in the presence of the Pd/C catalyst. iosrjournals.org The reaction conditions, including hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity. nih.gov Pd-based catalysts have shown high activity, allowing the reaction to be carried out under milder conditions compared to other catalysts. uctm.edu

Raney Nickel: Raney nickel is another powerful catalyst for the hydrogenation of nitro compounds. researchgate.netscience.gov It is typically used in a slurry form in a solvent like ethanol. researchgate.net While highly active, Raney nickel can sometimes lead to side reactions, and its selectivity can be influenced by the presence of additives. researchgate.netacs.org For instance, in some cases, the addition of an inhibitor like morpholine (B109124) is necessary to achieve selective reduction of the nitro group. researchgate.net The intrinsic reaction rate of aromatic nitro compounds to arylamines is generally fast on commercial Raney nickel catalysts. researchgate.net

Metal-mediated Reductions (e.g., Fe, Sn, Zn in acidic conditions)

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 2-methyl-1,3-phenylenediamine. This reaction is commonly achieved using easily oxidized metals in the presence of an acid. masterorganicchemistry.com Metals such as iron (Fe), tin (Sn), and zinc (Zn) are frequently employed for this purpose. masterorganicchemistry.commdpi.comunifi.it The general scheme for this reduction involves the transfer of electrons from the metal to the nitro group, with the acidic medium providing the necessary protons. mdpi.com

The Béchamp reduction, which utilizes iron filings in acidic media, is a classic method for converting aromatic nitro compounds to their corresponding anilines. unifi.itresearchgate.net Similarly, tin and zinc in the presence of hydrochloric acid are effective reducing systems. masterorganicchemistry.comacs.org These reactions are crucial in synthetic organic chemistry as they provide access to substituted anilines, which are valuable precursors for a wide range of chemical products, including dyes and pharmaceuticals. jsynthchem.com

Metal ReductantAcidic MediumGeneral ProductReference
Iron (Fe)HCl2-Methyl-1,3-phenylenediamine masterorganicchemistry.comresearchgate.net
Tin (Sn)HCl2-Methyl-1,3-phenylenediamine masterorganicchemistry.comacs.org
Zinc (Zn)HCl2-Methyl-1,3-phenylenediamine masterorganicchemistry.comacs.org
Selective Reduction Strategies in Polysubstituted Aromatics

In molecules with multiple reducible functional groups, achieving selective reduction is a significant synthetic challenge. For nitroaromatic compounds containing other reducible moieties, specific reagents and conditions are necessary to target the nitro group preferentially. While powerful reducing agents like lithium aluminum hydride can reduce nitro groups, they often affect other functional groups as well. masterorganicchemistry.com

Strategies for the selective reduction of nitro groups in the presence of other functionalities often involve catalytic hydrogenation or the use of specific chemical reductants. researchgate.netacs.org For instance, sodium borohydride (B1222165) in the presence of a nickel catalyst like Ni(PPh3)4 has been shown to selectively reduce aromatic nitro groups to amines. jsynthchem.com This method is advantageous as sodium borohydride alone is generally not strong enough to reduce a nitro group. jsynthchem.com Another approach involves the use of Raney nickel with sodium borohydride. researchgate.net These methods offer milder reaction conditions and can tolerate a wider range of functional groups compared to metal-acid reductions. researchgate.net The choice of reducing agent and reaction conditions is crucial for achieving the desired chemoselectivity in polysubstituted aromatic systems.

Nucleophilic Aromatic Substitution Facilitated by the Nitro Group

The nitro group in this compound is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but facilitates nucleophilic aromatic substitution (SNAr). jsynthchem.comtandfonline.comtandfonline.com This is because the nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. tandfonline.com

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. tandfonline.com For this compound itself, direct SNAr is less common as there isn't a good leaving group on the ring. However, the principle is highly relevant for derivatives where a halogen or other suitable leaving group is present on the ring. The presence of the nitro group ortho or para to the leaving group is particularly effective in activating the ring for nucleophilic attack. tandfonline.com For example, in related nitro-halo aromatic compounds, the halogen can be readily displaced by various nucleophiles. tandfonline.comtandfonline.com

Reactions of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. rsc.org In the case of this compound, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The amino group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. masterorganicchemistry.comulisboa.pt Conversely, the nitro group is a strongly deactivating, meta-director. masterorganicchemistry.com

The powerful activating and directing effect of the amino group generally dominates. ulisboa.pt However, the steric hindrance from the adjacent methyl group can influence the regioselectivity. rsc.org Nitration of the parent compound, o-toluidine (B26562) (2-methylaniline), after protection of the amino group, can lead to the formation of this compound among other isomers. ulisboa.pt The distribution of products in electrophilic substitution reactions on this compound itself will be a complex outcome of the electronic and steric influences of all three substituents.

SubstituentElectronic EffectDirecting EffectReference
-NH2 (Amino)Strongly ActivatingOrtho, Para masterorganicchemistry.comulisboa.pt
-CH3 (Methyl)Weakly ActivatingOrtho, Para ulisboa.pt
-NO2 (Nitro)Strongly DeactivatingMeta masterorganicchemistry.com

Oxidation Reactions of this compound

The amino group of this compound is susceptible to oxidation. Oxidation of anilines can lead to a variety of products, including nitrosoarenes, azoxyarenes, and ultimately nitroarenes, depending on the oxidant and reaction conditions. mdpi.com For instance, hydrogen peroxide in the presence of a selenium catalyst can oxidize anilines to nitroarenes. mdpi.com Sodium perborate (B1237305) in acetic acid is another reagent used for the oxidation of anilines. mdpi.com

In the context of this compound, further oxidation would likely target the amino group. It is also important to consider that under harsh oxidative conditions, the methyl group could potentially be oxidized. Studies on the supercritical water oxidation (SCWO) of nitroanilines have shown that the amino group is generally more susceptible to attack than the nitro group. nih.gov

Mechanistic Investigations of this compound Transformations

The mechanisms of the reactions involving this compound are generally understood within the broader context of aromatic chemistry.

Metal-mediated reductions proceed through a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps. The exact intermediates can vary but generally involve nitroso and hydroxylamine (B1172632) species before the final amine is formed. unimi.it

Nucleophilic aromatic substitution on related nitroaromatics follows the well-established SNAr mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex as the key intermediate. tandfonline.com

Electrophilic aromatic substitution mechanisms involve the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. rsc.orgulisboa.pt The regioselectivity is governed by the ability of the existing substituents to stabilize the arenium ion.

Oxidation mechanisms can be complex and are highly dependent on the oxidant. For instance, selenium-catalyzed oxidation of anilines with hydrogen peroxide is proposed to proceed through the formation of active selenium (IV) species. mdpi.com

Detailed mechanistic studies often employ kinetic analysis, isotopic labeling, and computational methods to elucidate the precise pathways and transition states involved in these transformations. nih.govacs.org For example, density functional theory (DFT) calculations have been used to investigate the molecular structures and reactivity of nitroanilines in oxidation reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2-methyl-3-nitroaniline, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic connectivity and the electronic effects of the substituents.

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling patterns are characteristic of the substitution pattern on the aromatic ring. In a typical analysis using dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the spectrum reveals the following key signals. rsc.org

The aromatic region shows three distinct signals corresponding to the protons on the benzene (B151609) ring. A triplet at approximately 7.07 ppm (J = 8.0 Hz) is assigned to the proton at the C5 position, which is coupled to the two adjacent protons at C4 and C6. rsc.org Two doublets, appearing around 6.93 ppm (J = 7.9 Hz) and 6.88 ppm (J = 8.0 Hz), correspond to the protons at C4 and C6. rsc.org The amine group (-NH₂) protons typically appear as a broad singlet around 5.54 ppm. rsc.org The methyl group (-CH₃) protons give rise to a sharp singlet at approximately 2.07 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.07 Triplet (t) 8.0 H-5
6.93 Doublet (d) 7.9 H-4 or H-6
6.88 Doublet (d) 8.0 H-6 or H-4
5.54 Singlet (s) - -NH₂
2.07 Singlet (s) - -CH₃

Data sourced from The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are observed, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts are heavily influenced by the nature of the attached substituent. rsc.org

The carbons directly bonded to the electron-withdrawing nitro group (C3) and the electron-donating amino group (C1) appear at characteristic downfield positions. The signals at approximately 151.98 ppm and 149.07 ppm are attributed to C-1 (bearing the amino group) and C-3 (bearing the nitro group). rsc.org The carbon attached to the methyl group (C-2) also shows a distinct chemical shift. The remaining aromatic carbons (C-4, C-5, C-6) resonate in the range of 111-128 ppm. The upfield signal at around 12.88 ppm is characteristic of the methyl (-CH₃) carbon. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Assignment
151.98 C-1 or C-3
149.07 C-3 or C-1
127.13 C-5
117.89 C-4 or C-6
113.97 C-6 or C-4
111.00 C-2
12.88 -CH₃

Data sourced from The Royal Society of Chemistry. rsc.org

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. tdx.catrsc.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to establish proton-proton coupling relationships. For this compound, it would show correlations between the aromatic protons at C4, C5, and C6, confirming their adjacent positions on the ring. tdx.cat

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduustc.edu.cn For instance, the proton signal at 7.07 ppm would show a cross-peak with the carbon signal at 127.13 ppm, confirming the H-5/C-5 assignment. This technique is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. columbia.edu

The chemical shifts observed in the NMR spectra of this compound are a direct consequence of the electronic effects of the amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups.

The amino group is a strong electron-donating group through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The net effect is an increase in electron density at the ortho and para positions, causing the corresponding proton and carbon signals to shift upfield (to lower ppm values). mdpi.com

Conversely, the nitro group is a powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect). acs.org This leads to a decrease in electron density at the ortho and para positions, resulting in a downfield shift (higher ppm values) for the associated nuclei.

The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation, which also contributes to a slight upfield shift for the ortho and para positions. organicchemistrydata.org

In this compound, the observed chemical shifts are a complex interplay of these competing effects. The position of each proton and carbon relative to the three substituents determines its final chemical environment and resulting chemical shift. For example, the C-4 and C-6 positions are ortho and para to the electron-donating amino group, but also meta to the electron-withdrawing nitro group, leading to a complex shielding/deshielding effect.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.govthermofisher.com The spectrum is typically analyzed in the 4000-400 cm⁻¹ range.

Key vibrational frequencies and their assignments include:

N-H Stretching: The primary amine group (-NH₂) exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically found in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations usually appear as a group of bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching from the methyl group is observed in the 2850-3000 cm⁻¹ range.

N-O Stretching: The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretching vibration typically around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond appears in the 1250-1360 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400-3500 Asymmetric N-H Stretch Primary Amine (-NH₂)
~3300-3400 Symmetric N-H Stretch Primary Amine (-NH₂)
~3000-3100 C-H Stretch Aromatic Ring
~2850-3000 C-H Stretch Methyl Group (-CH₃)
~1590-1650 N-H Bend (Scissoring) Primary Amine (-NH₂)
~1520-1560 Asymmetric N-O Stretch Nitro Group (-NO₂)
~1450-1600 C=C Stretch Aromatic Ring
~1345-1385 Symmetric N-O Stretch Nitro Group (-NO₂)

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and physical state.

Raman Spectroscopy Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. scispace.com When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This frequency shift, known as the Raman shift, corresponds to the specific vibrational energy levels of the molecule. scispace.com The resulting Raman spectrum serves as a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

While specific experimental Raman data for this compound is not extensively available in the surveyed literature, theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to predict the vibrational frequencies. nih.govresearchgate.net These computational methods provide valuable insights into the expected Raman shifts and the nature of the vibrational modes. For related nitroaniline compounds, DFT calculations have shown good agreement with experimental data. nih.govresearchgate.net

Characteristic Vibrational Modes of Amino, Nitro, and Methyl Groups

The vibrational spectrum of this compound is characterized by the distinct modes of its primary functional groups: the amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups attached to the benzene ring.

Amino Group (-NH₂) Vibrations: The amino group typically exhibits several characteristic vibrations. The symmetric and asymmetric N-H stretching modes are expected at higher wavenumbers. For instance, in related nitroaniline compounds, these stretching vibrations are observed in the range of 3300-3500 cm⁻¹. nih.gov Other modes include the NH₂ scissoring (bending) vibration, which is anticipated in the region of 1600-1650 cm⁻¹, as well as wagging and twisting modes at lower frequencies. nih.gov

Nitro Group (-NO₂) Vibrations: The nitro group is characterized by strong symmetric and asymmetric stretching vibrations. The asymmetric stretching mode typically appears at a higher frequency than the symmetric one. In similar nitroaromatic compounds, these bands are prominent and are crucial for identification. researchgate.net For example, in 3-nitroanilinium chloride, a strong band around 1370 cm⁻¹ is assigned to the symmetric NO₂ stretching vibration. researchgate.net Bending, wagging, and rocking modes of the nitro group are also expected at lower wavenumbers.

Methyl Group (-CH₃) Vibrations: The methyl group also gives rise to characteristic vibrational modes. These include symmetric and asymmetric C-H stretching vibrations, which are typically observed in the 2850-3000 cm⁻¹ region. aip.org Additionally, symmetric and asymmetric bending (scissoring and rocking) modes are expected at lower frequencies. The internal reorientations of the methyl group can be studied by analyzing the temperature dependence of these Raman bands. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing its fragmentation patterns. semanticscholar.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. nist.gov The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The EI-MS of this compound (molecular weight: 152.15 g/mol ) shows a distinct pattern of fragmentation. nih.gov

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment Ion
152[C₇H₈N₂O₂]⁺˙ (Molecular Ion)
135[M - OH]⁺
122[M - NO]⁺ or [M - H₂CO]⁺
106[M - NO₂]⁺
105[M - HNO₂]⁺
94[M - NO₂ - CH₃ + H]⁺ or [C₆H₆N]⁺
78[C₆H₆]⁺
77[C₆H₅]⁺

Data sourced from the NIST WebBook for this compound. nih.gov

Fragmentation Pathways and Structural Confirmation

The fragmentation pattern of this compound under EI-MS provides strong evidence for its structure. The molecular ion peak is observed at m/z 152. nih.gov The fragmentation is influenced by the presence of the nitro, amino, and methyl groups.

A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This is observed in the spectrum of this compound with the presence of a fragment at m/z 106 ([M - NO₂]⁺). nih.gov Another characteristic loss from the nitro group is that of a nitric oxide radical (NO), leading to a fragment at m/z 122 ([M - NO]⁺). nih.gov

The presence of adjacent methyl and nitro groups can lead to an "ortho effect," where intramolecular rearrangements occur prior to fragmentation. nist.gov For this compound, a notable peak at m/z 135 suggests the loss of a hydroxyl radical (OH), which can be rationalized by an intramolecular hydrogen transfer from the methyl group to the nitro group, followed by cleavage.

Further fragmentation of the [M - NO₂]⁺ ion (m/z 106) can occur through the loss of a methyl radical (CH₃) to yield an ion at m/z 91, or through the loss of HCN to produce a fragment at m/z 79. The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), a common fragment in aromatic compounds. nih.gov These fragmentation pathways are consistent with the assigned structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. aip.org The resulting spectrum is a plot of absorbance versus wavelength and is used to identify chromophores and study electronic transitions within the molecule.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the benzene ring and the electron-donating amino group and electron-withdrawing nitro group. The key transitions are typically π → π* and n → π*.

π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The conjugation between the benzene ring, the amino group, and the nitro group influences the energy of these transitions.

n → π Transitions:* These are lower-intensity transitions that involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital.

Computational Chemistry and Theoretical Studies of 2 Methyl 3 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules. For 2-Methyl-3-nitroaniline and its derivatives, DFT calculations have been instrumental in providing a deeper understanding of their molecular framework and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This analysis yields crucial data on bond lengths, bond angles, and dihedral angles.

While detailed DFT-optimized geometrical parameters for the isolated this compound molecule are not extensively documented in dedicated studies, significant research has been conducted on its derivatives and salts. For instance, a Schiff base synthesized from the condensation of 5-nitrothiophene-2-carbaldehyde and this compound was analyzed using single-crystal X-ray diffraction and DFT calculations. researchgate.net In the crystalline state, the benzene (B151609) and thiophene (B33073) rings of this derivative are twisted, with a dihedral angle of 23.16 (7)°. researchgate.net DFT calculations performed on such derivatives help in correlating experimental data with theoretical models, often showing good agreement between the computed and measured geometrical parameters. researchgate.net

Furthermore, structural studies on the salts of this compound (2m3na) with various inorganic acids have been performed, determining their crystal structures and analyzing their geometric parameters. intibs.plintibs.pl These studies are fundamental to understanding how protonation and intermolecular interactions in the crystalline state affect the molecule's geometry.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

DFT calculations are the standard method for computing FMO energies. For derivatives of this compound, FMO analysis has been used to understand intramolecular charge transfer processes. In a study on a Schiff base derivative, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecule. researchgate.net Similarly, for another derivative, the HOMO-LUMO energy gap was calculated to be 2.87 eV, suggesting a molecule with high chemical reactivity and low kinetic stability. researchgate.net

The table below summarizes FMO data reported for a Schiff base derivative of this compound.

Computational ParameterReported Value (eV)
EHOMOValue not specified in sources
ELUMOValue not specified in sources
Energy Gap (ΔE)2.87

Data from a study on an isatin-based Schiff base ligand derived from this compound. researchgate.net

This analysis provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, which is crucial for predicting reaction mechanisms.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the computed frequencies with experimental spectra, a detailed assignment of vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. DFT methods are highly effective for this purpose, though calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. researchgate.net

For various derivatives of this compound, theoretical vibrational frequencies calculated using DFT have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation validates both the computational method and the experimental assignments. For example, in the analysis of a Schiff base derived from this compound, the computed normal modes of vibration were found to be in good harmony with the experimental data. researchgate.net Such studies confirm the molecular structure and provide a detailed picture of the molecule's vibrational dynamics.

Aromaticity Indices and Electron Density Distribution

The distribution of electrons in a molecule governs its electrostatic properties and reactivity. DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. researchgate.net Additionally, Mulliken charge analysis provides a quantitative measure of the partial atomic charges. researchgate.net

Aromaticity, a key concept in organic chemistry, can be quantified using various computed indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). Hirshfeld surface analysis is another powerful tool used to investigate and visualize intermolecular interactions within a crystal. researchgate.net

In studies of the salts of this compound, Hirshfeld surface analysis has been employed to reveal the nature of weak intermolecular interactions, highlighting the significant role of the nitro group in the crystal packing. intibs.pl For derivatives, MEP maps have been calculated to provide information on chemical reactivity and intermolecular interactions. researchgate.net The table below shows the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a Schiff base derivative of this compound.

Intermolecular ContactContribution (%)
O⋯H39.0
H⋯H21.3

Data from a Hirshfeld surface analysis of a Schiff base formed from 5-nitrothiophene-2-carbaldehyde and this compound. researchgate.net These analyses show that O⋯H interactions dominate the crystal packing.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. While not as commonly reported for this compound as DFT studies, MD can offer valuable insights into the conformational landscape and dynamics of the molecule.

Conformational Analysis and Torsional Barriers

Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers that separate them. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles).

Intermolecular Interactions and Solvent Effects

The behavior and properties of this compound in solution are significantly influenced by its interactions with solvent molecules. These intermolecular forces can affect the molecule's electronic structure, configuration, and reactivity.

Studies on similar nitroaniline compounds reveal that the nature of the solvent plays a crucial role in modulating the molecule's properties. rsc.orgrsc.org For instance, the reduction potentials of nitroanilines are dependent on the acceptor properties of the aprotic solvent medium. rsc.org An increase in the solvent's acceptor number leads to a decrease in the reduction potential. rsc.org This effect is also influenced by intramolecular hydrogen bonding. rsc.org

In derivatives with free N-H protons, intermolecular hydrogen bonding with the solvent can be transmitted through the molecule, which enhances the sensitivity of the nitro group to the acceptor properties of the solvent. rsc.org The basicity of the solvent can also influence the degree of coplanarity between the amino group and the aromatic ring. rsc.org

For ortho-nitroanilines, there can be a competition between intramolecular hydrogen bonding and intermolecular interactions with the solvent. rsc.org In solvents with low donor strength, intramolecular hydrogen bonds tend to prevail. rsc.org However, in more basic solvents, intermolecular hydrogen bonds with the solvent become more significant, leading to an equilibrium between the two states. rsc.org This is observable in the infrared spectra of related compounds like ortho-nitro-N-methylaniline, where the N-H stretching frequency is affected by the donor strength of the solvent. rsc.org

The complexity of these interactions arises from a combination of factors, including the electronic effects of substituents (like the methyl and nitro groups), the potential for hydrogen bonding, and changes in the hybridization of the nitrogen atom's orbitals with varying planarity. rsc.org These interrelated effects highlight the intricate role of the solvent in determining the molecular behavior of nitroanilines. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a molecule to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwiley-vch.de This theory is based on the topology of the electron density, where critical points (where the gradient of the electron density is zero) are used to partition the molecule into atomic basins. wiley-vch.deresearchgate.net

A key feature of QTAIM is the bond path, a line of maximum electron density linking the nuclei of two bonded atoms. wiley-vch.de The presence of a bond path and a corresponding bond critical point (BCP) between two atoms is a necessary and sufficient condition for them to be considered bonded. researchgate.net The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide insights into the nature and strength of the chemical bond. researchgate.net

For instance, the electron density at the BCP reflects the strength of the interaction, while the Laplacian of the electron density helps to distinguish between different types of interactions. researchgate.net Generally, a negative Laplacian is indicative of a shared-shell (covalent) interaction, while a positive Laplacian suggests a closed-shell interaction, such as ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

In the context of this compound and its derivatives, QTAIM can be used to characterize the various intramolecular and intermolecular interactions. For example, in a Schiff base derivative of this compound, Hirshfeld surface analysis, a tool related to QTAIM, revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts, indicating the prevalence of weak intermolecular interactions. nih.gov The study also identified weak C—H⋯O hydrogen bonds and π–π stacking interactions that stabilize the crystal structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. imist.ma These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. imist.ma

Several QSAR studies have included this compound and its derivatives to predict their toxicity to various organisms. These studies utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive models. imist.malew.ro

One study investigated the toxicity of aromatic nitroderivatives, including this compound, using the electronegativity of molecular orbital states as fingerprint descriptors. lew.ro The results suggested that the toxic mechanism involves electron transfer from biological receptors to the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroaromatic compounds, with the oxygen and nitrogen atoms of the nitro group playing a significant role. lew.ro

Another QSAR study on the acute toxicity of benzene derivatives to the fathead minnow also included this compound. researchgate.net This research employed both descriptor-based (Multiple Linear Regression) and descriptor-independent (Recursive Neural Networks) methods to model toxicity. researchgate.net

Furthermore, the toxicity of this compound to the aquatic ciliate Chlorella vulgaris has been modeled using quantum chemical descriptors. imist.ma The table below presents the experimental and calculated toxicity data for this compound from various QSAR studies.

OrganismEndpointExperimental ValueCalculated Value (MLR)Calculated Value (RNN)Reference
Chlorella vulgarispIC500.0308-- imist.ma
Fathead minnow (Pimephales promelas)-log(LC50)3.483.663.64 researchgate.net
--lg LC503.48-- lew.ro

These QSAR models, while employing different methodologies and descriptors, contribute to a better understanding of the structural features of this compound and related compounds that are responsible for their toxic effects. The predictive power of these models is essential for environmental risk assessment and the design of safer chemicals. nih.gov

Crystallography and Solid State Properties of 2 Methyl 3 Nitroaniline and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline compound.

Determination of Crystal System and Space Group

The foundational step in crystal structure analysis is identifying the crystal system and space group, which describe the symmetry of the unit cell. For 2-Methyl-3-nitroaniline, crystallographic studies have revealed that it crystallizes in the orthorhombic system with the space group P 21 21 21. nih.gov This non-centrosymmetric space group indicates a chiral crystal environment.

A derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, synthesized from this compound, also crystallizes in the orthorhombic space group P212121. iucr.orgiucr.orgresearchgate.netdoaj.orgamasya.edu.trnih.govbohrium.com This consistency in space group suggests that the aniline (B41778) moiety may play a significant role in directing the crystal packing. In contrast, salts of this compound with inorganic acids, such as (H2m3Na)NO3, (H2m3Na)2SO4, and (H2m3Na)H2PO4, have also been structurally characterized, highlighting the versatility of this compound in forming different crystalline architectures. mdpi.com

Table 1: Crystal System and Space Group Data

Compound Crystal System Space Group Reference
This compound Orthorhombic P 21 21 21 nih.gov
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline Orthorhombic P212121 iucr.orgiucr.orgresearchgate.netdoaj.orgamasya.edu.trnih.govbohrium.com
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol Orthorhombic P212121 bohrium.com

Molecular Conformation and Torsion Angles

The conformation of a molecule, defined by its torsion angles, is crucial for its biological activity and material properties. In the crystalline state, the conformation is influenced by both intramolecular and intermolecular forces.

Hydrogen Bonding Networks (Inter- and Intramolecular)

Hydrogen bonds are highly directional interactions that play a pivotal role in determining the supramolecular architecture of crystals. Both intramolecular and intermolecular hydrogen bonds are observed in the crystal structures of this compound derivatives.

In the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds, forming chains that extend along the c-axis. iucr.orgiucr.orgresearchgate.netnih.gov These interactions, although weak, contribute significantly to the stability of the crystal packing. The formation of these hydrogen-bonded chains creates a robust network that holds the molecules in a specific orientation. A related Schiff base, (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol, exhibits both intramolecular O–H⋅⋅⋅N and N–H⋅⋅⋅O hydrogen bonds. bohrium.com

π-π Stacking Interactions and Aromatic Interactions

Aromatic rings, with their delocalized π-electron systems, can engage in attractive, non-covalent interactions known as π-π stacking. These interactions are crucial for the stabilization of many crystal structures.

In the crystal packing of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, weak π–π stacking interactions are observed along the a-axis direction, providing additional stabilization to the crystal structure. iucr.orgiucr.orgresearchgate.net The shortest intercentroid separation between the benzene (B151609) and thiophene (B33073) rings within a stack is 3.603 (2) Å. nih.gov However, these interactions are considered very weak as there are no intermolecular contacts shorter than the sum of the van der Waals radii within these stacks. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

Table 2: Hirshfeld Surface Analysis Contact Contributions

Contact Type Contribution (%) Reference
H⋯H 39 iucr.orgnih.gov
O⋯H 21.3 iucr.orgnih.gov
S⋯H 5.9 iucr.orgnih.gov
C⋯N/N⋯C 5.8 iucr.orgnih.gov
C⋯H/H⋯C 5.4 iucr.orgnih.gov

Powder X-ray Diffraction (PXRD) and Crystallinity Assessment

Structural studies on the molecular complex of 2-methyl-4-nitroaniline (B30703) with trichloroacetic acid have utilized both single-crystal and powder X-ray diffraction methods to fully characterize the material. mdpi.comsemanticscholar.org Similarly, for a novel high-energy density material, the crystal structure was determined and refined using laboratory powder diffraction data. bohrium.com For materials where obtaining suitable single crystals is challenging, PXRD becomes an essential tool for structural analysis. For example, the crystal structure of ζ-N2 was investigated by re-analyzing raw powder X-ray diffraction data. uchicago.edu The crystallinity of materials like 2-Chloro 5-Nitroaniline has been confirmed using powder XRD, which provides information on crystal defects, disorder, and other structural imperfections. mdpi.com

Environmental Fate and Ecotoxicology of 2 Methyl 3 Nitroaniline

Environmental Occurrence and Distribution

2-Methyl-3-nitroaniline, also known as 3-nitro-o-toluidine, is a chemical intermediate used in the synthesis of various products. ornl.gov Its presence in the environment is primarily linked to industrial activities. Information regarding its widespread environmental occurrence and distribution is limited. However, like other nitroaromatic compounds, it can potentially contaminate aqueous environmental media due to its water solubility. epa.gov The compound is classified as toxic to aquatic life with long-lasting effects. nih.govguidechem.comdcfinechemicals.comechemi.com

Degradation Pathways in Environmental Matrices

The environmental persistence and transformation of this compound are governed by several processes, including biodegradation, photodegradation, and chemical transformation in water and soil.

Biodegradation by Microorganisms

The biodegradation of nitroaromatic compounds, such as this compound, by microorganisms is a key process in their environmental removal. plos.org While specific studies on this compound are not extensively detailed in the provided results, the degradation of related nitroanilines offers insights. Generally, the presence of a nitro group can make aromatic compounds more resistant to biological oxidation. researchgate.net However, various bacteria have been shown to degrade nitroaromatic compounds under both aerobic and anaerobic conditions, often utilizing enzymes like nitroreductases, monooxygenases, and dioxygenases. researchgate.net

For instance, 2-Amino-6-nitrotoluene (an isomer of this compound) has been used as a standard in studies evaluating the degradation potential of nitroaromatic compounds by indigenous microorganisms. sigmaaldrich.com The biodegradation of nitrotoluenes, which share structural similarities, has been observed after an adaptation period of the inoculum, with different isomers showing varying resistance to microbial attack. nih.gov

Photodegradation Mechanisms

Photodegradation is another significant pathway for the transformation of nitroaromatic compounds in the environment. The mechanism typically involves the absorption of light energy, leading to the generation of reactive species like hydroxyl radicals that can degrade the organic compound. mdpi.com For related compounds like 3-nitroaniline (B104315), ultraviolet absorption maxima have been reported, suggesting susceptibility to direct photolysis and photooxidation in surface waters. epa.gov The photodegradation of ortho- and meta-nitroanilines has been studied using catalysts like TiO2 in the presence of solar radiation. researchgate.net

Chemical Transformation in Water and Soil

Chemical transformation processes in water and soil can also contribute to the degradation of this compound. While hydrolysis is not expected to be a significant pathway for similar nitroanilines, other chemical reactions can occur. epa.gov For example, supercritical water oxidation (SCWO) has been investigated for the degradation of nitroanilines, where temperature and residence time are key factors in breaking down the compound. nih.gov In soil, the interaction with soil components and the presence of other chemicals can influence the transformation of nitroanilines.

Ecotoxicity Assessment in Aquatic Ecosystems

The ecotoxicity of this compound is a significant concern due to its classification as being toxic to aquatic life with long-lasting effects. nih.govguidechem.comdcfinechemicals.comechemi.com Ecotoxicity assessments often involve testing the chemical's effects on organisms from different trophic levels to understand its potential impact on the aquatic food web. nih.govresearchgate.netscientificwebjournals.com

Toxicity to Aquatic Organisms (e.g., Fish, Daphnia, Algae)

Specific toxicity data for this compound on various aquatic organisms is not extensively detailed in the search results. However, the GHS hazard statements indicate its toxicity. nih.govguidechem.comdcfinechemicals.comechemi.com For related nitroaromatic compounds and anilines, aquatic toxicity has been evaluated for several freshwater species. scientificwebjournals.com The toxicity of chemicals in aquatic environments can be influenced by factors such as bioavailability, which may be reduced by interactions with particulate matter in wastewater. researchgate.net

Table 1: Aquatic Toxicity Hazard Classification for this compound

Hazard StatementClassificationSource(s)
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard nih.govguidechem.comdcfinechemicals.comechemi.com

Bioaccumulation Potential in Aquatic Biota

Bioaccumulation refers to the process by which a chemical substance is absorbed by an aquatic organism from all sources, including water, food, and sediment. europa.eu The potential for a substance to bioaccumulate is often indicated by its bioconcentration factor (BCF), which measures the accumulation of a water-borne chemical in an organism. europa.eu A substance is generally considered to have a low potential to bioaccumulate if its Log Kow (octanol-water partition coefficient) is less than 3.0. europa.eu

Specific experimental data on the bioconcentration factor for this compound is limited. However, its bioaccumulation potential can be estimated based on its physicochemical properties and data from structurally similar compounds. The computed octanol-water partition coefficient (Log Kow) for this compound is 1.8, which suggests a low potential for bioaccumulation. nih.gov

Table 1: Physicochemical Properties and Predicted Bioaccumulation Potential of this compound
ParameterValueReference
Molecular FormulaC₇H₈N₂O₂ nih.gov
Log Kow (XLogP3)1.8 nih.gov
Water SolubilityInsoluble in water; less than 1 mg/mL at 23 °C nih.gov
Predicted Bioaccumulation PotentialLow europa.eunih.gov

Ecotoxicity Assessment in Terrestrial Ecosystems

The assessment of this compound's impact on terrestrial ecosystems involves evaluating its effects on essential components such as soil microorganisms, plants, and invertebrates. Such assessments are crucial for understanding the broader environmental risks associated with the compound.

Effects on Soil Microorganisms

Soil microorganisms play a vital role in nutrient cycling and the degradation of xenobiotics. nih.govresearchgate.net The interaction between nitroaromatic compounds and soil microbes is a significant area of research, particularly in the context of bioremediation. oup.comasm.org

This compound, also known as 2-Amino-6-nitrotoluene, has been utilized as a reference standard in studies evaluating the potential of indigenous microorganisms to degrade nitroaromatic compounds. sigmaaldrich.com This indicates that the compound is known to be acted upon by soil microbial communities. Research on similar nitroaromatic compounds, such as trinitrotoluene (TNT), has shown that soil bacteria consortia can degrade these chemicals, sometimes using them as a nitrogen source. oup.comusgs.gov The efficiency of this biodegradation can be influenced by environmental conditions and the presence of other substances, such as plant extracts, which can stimulate microbial growth. researchgate.net While these studies establish that soil microbes interact with and can break down nitroaromatic compounds, specific data detailing the inhibitory or stimulatory effects of this compound on the diversity and function of soil microbial communities are not extensively documented in the available literature.

Human Health Toxicology and Hazard Assessment of 2 Methyl 3 Nitroaniline

Toxicological Profiles and Acute Toxicity

2-Methyl-3-nitroaniline is classified as a toxic substance with significant acute toxicity via oral, dermal, and inhalation routes of exposure. echemi.comnih.govthermofisher.com It is categorized as Acute Toxicity Category 3 for all three routes. echemi.comthermofisher.comsigmaaldrich.com Symptoms of exposure may include irritation to the skin and eyes. nih.gov Overexposure can lead to methemoglobinemia, characterized by cyanosis, where the lips and fingernails may turn blue. windows.net

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

H301: Toxic if swallowed nih.govdcfinechemicals.com

H311: Toxic in contact with skin nih.govdcfinechemicals.com

H331: Toxic if inhaled nih.govdcfinechemicals.com

H373: May cause damage to organs through prolonged or repeated exposure nih.govthermofisher.comdcfinechemicals.com

H411: Toxic to aquatic life with long lasting effects nih.govthermofisher.comtcichemicals.com

The acute toxicity estimate (ATE) values for this compound are as follows:

Oral: 100 mg/kg body weight windows.net

Dermal: 300 mg/kg body weight windows.net

Inhalation (gases): 700 ppmV/4h windows.net

Inhalation (vapors): 3.0 mg/l/4h windows.net

Inhalation (dust, mist): 0.500 mg/l/4h windows.net

The compound is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers. nih.govchemicalbook.com

Interactive Data Table: Acute Toxicity of this compound

Route of ExposureGHS CategoryHazard StatementATE Value
OralCategory 3H301: Toxic if swallowed100 mg/kg bw
DermalCategory 3H311: Toxic in contact with skin300 mg/kg bw
InhalationCategory 3H331: Toxic if inhaled700 ppmV/4h (gases), 3.0 mg/l/4h (vapors), 0.500 mg/l/4h (dust, mist)

Subchronic and Chronic Toxicity Studies

Prolonged or repeated exposure to this compound may cause damage to organs. nih.govthermofisher.comfishersci.fr The specific target organs identified are the blood and hematopoietic system. fishersci.frfishersci.com One safety data sheet also lists the kidney, liver, and heart as potential target organs following repeated oral exposure. sigmaaldrich.com

A study on a related compound, 4-fluoro-3-nitroaniline, in rats for 90 days showed that the primary effect was on the hematopoietic system, leading to hemolytic anemia. nih.gov This was evidenced by decreased hematocrit, hemoglobin, and erythrocyte counts, along with increased reticulocytes. nih.gov Histopathological changes were observed in the bone marrow, kidneys, liver, and spleen. nih.gov At higher doses, effects on the testes, thyroid, adrenal glands, and lymph nodes were also noted. nih.gov While this study was not on this compound itself, it provides insight into the potential systemic effects of structurally similar nitroanilines.

Genotoxicity and Mutagenicity Assessments

There is limited specific data available for the genotoxicity and mutagenicity of this compound. Safety data sheets for the compound often state that data on germ cell mutagenicity is not available. thermofisher.comfishersci.fr However, information on related compounds and general principles of nitroaromatic compound toxicology can provide some insights.

Ames Test Results and Metabolic Activation

A study on the mutagenicity of dinitrotoluene metabolites found that this compound, a metabolite of 2,6-dinitrotoluene, was found to be a promutagen. researchgate.net This means it showed mutagenic activity in the Ames test using Salmonella typhimurium strain TA98, but only in the presence of a metabolic activation system (S9 rat liver mix). researchgate.net This suggests that the metabolites of this compound are the mutagenic agents.

For nitroaromatic compounds in general, the mutagenic potential is often linked to the formation of a stable nitrenium ion after metabolic activation. The position of the nitro group relative to the amino group can influence this. While some nitroaniline derivatives are known to be mutagenic, those with the nitro group in the ortho position to the amine, like this compound, might have this activation pathway disrupted.

In vitro and In vivo Genotoxicity Studies

Sensitization Potential (Skin and Respiratory)

The potential for this compound to cause skin and respiratory sensitization is not well-documented. Safety data sheets for the compound indicate that there is no data available to classify it as a skin or respiratory sensitizer. thermofisher.comwindows.netfishersci.fr

Mechanistic Toxicology and Cellular Interactions

The toxic effects of nitroaromatic compounds like this compound are often linked to their metabolism. The nitro group can be reduced to form reactive intermediates. In the case of its acetylated derivative, N-(2-Methyl-3-nitrophenyl)acetamide, it is suggested that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These reactive species can potentially bind to macromolecules like DNA, leading to genotoxic effects. The formation of a nitrenium ion is considered a key step in the carcinogenicity of many nitroaniline derivatives.

The observed effects on the hematopoietic system, such as methemoglobinemia, are a known consequence of exposure to many aromatic amines and nitro compounds. This occurs when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.

Risk Assessment and Occupational Exposure Considerations

A comprehensive risk assessment for this compound involves evaluating its inherent hazards and the potential for exposure in occupational settings. This compound is recognized as a hazardous substance by multiple regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). ontosight.ai It is also listed under the Toxic Substances Control Act (TSCA) and is subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). ontosight.ai

The primary risks are associated with its toxicity via inhalation, skin contact, and ingestion. ontosight.ainih.govtcichemicals.com Prolonged or repeated exposure may cause damage to organs, with specific targeting of the blood and hematopoietic system. ontosight.aithermofisher.comfishersci.com

Occupational Exposure Limits

To mitigate risks in the workplace, occupational exposure limits (OELs) are established. The National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) for this compound.

Agency/OrganizationLimit
NIOSH5 mg/m³ (Recommended Exposure Limit - REL) ontosight.ai

This table outlines the established occupational exposure limit for this compound.

It is important to note that while some safety data sheets indicate that no specific occupational exposure limits have been set for this compound, the NIOSH REL provides a crucial guideline for maintaining workplace safety. sigmaaldrich.com

Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with several hazard statements, reflecting its potential health and environmental risks.

Hazard CodeHazard StatementClassification
H301Toxic if swallowedAcute Toxicity, Oral (Category 3) nih.govthermofisher.comdcfinechemicals.com
H311Toxic in contact with skinAcute Toxicity, Dermal (Category 3) nih.govthermofisher.comdcfinechemicals.com
H331Toxic if inhaledAcute Toxicity, Inhalation (Category 3) nih.govthermofisher.comdcfinechemicals.com
H373May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 2) nih.govthermofisher.comdcfinechemicals.com
H411Toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic Toxicity (Category 2) thermofisher.comdcfinechemicals.com

This table details the GHS hazard classifications for this compound, indicating its significant toxicity.

Workplace Controls and Mitigation

Given the toxicological profile of this compound, stringent control measures are necessary in occupational settings to minimize exposure. These include a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

Ventilation: Work should be conducted in well-ventilated areas, with local exhaust ventilation being a primary control to keep airborne concentrations below the NIOSH REL. fishersci.comlobachemie.com Handling the product only within a closed system is also recommended. thermofisher.com

Administrative Controls & Hygiene:

Prohibited Actions: Eating, drinking, and smoking are strictly prohibited in areas where the compound is handled. tcichemicals.comfishersci.comlobachemie.com

Hygiene Practices: Workers must wash their hands and any exposed skin thoroughly after handling the chemical. thermofisher.comfishersci.com Contaminated clothing should be removed immediately and washed before reuse. tcichemicals.com

Personal Protective Equipment (PPE):

Respiratory Protection: If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator (such as a dust mask type N95 in the US or a European Standard EN 149 respirator) is required. sigmaaldrich.comfishersci.com

Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact. tcichemicals.comsigmaaldrich.com

Eye Protection: Appropriate protective eyeglasses or chemical safety goggles must be worn. sigmaaldrich.comfishersci.com

By implementing these risk management strategies, the potential for occupational exposure to this compound can be effectively minimized.

Applications in Advanced Organic Synthesis and Materials Science

2-Methyl-3-nitroaniline as a Synthetic Building Block

As a fundamental building block, this compound serves as a starting point for constructing more complex chemical architectures. It is widely used as an intermediate in the production of a range of chemical products. ontosight.ainbinno.comcymitquimica.com

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are integral to many areas of chemistry, particularly pharmaceuticals and materials science. It is used to produce compounds such as benzimidazoles and quinazolines. ontosight.ai

A notable application is in the synthesis of indole (B1671886) derivatives. For instance, this compound is a starting material for producing 4-nitroindole (B16737). orgsyn.org The process involves reacting it with triethyl orthoformate to form an intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, which is then cyclized to yield the indole structure. orgsyn.org Furthermore, it serves as a precursor for other heterocyclic systems, including 1H-indazol-4-amine and 4-nitro-1H-indazole. chemicalbook.com

Table 1: Examples of Heterocyclic Compounds Derived from this compound

PrecursorDerived Heterocyclic CompoundReference
This compound4-Nitroindole orgsyn.org
This compound1H-Indazol-4-amine chemicalbook.com
This compound4-Nitro-1H-indazole chemicalbook.com
This compoundBenzimidazoles ontosight.ai
This compoundQuinazolines ontosight.ai

The compound is an important intermediate in the manufacturing of dyes and pigments. ontosight.ainbinno.comcymitquimica.com It can be chemically modified, for example through reduction, to create intermediates used in the synthesis of azo dyes. guidechem.comguidechem.com These dyes are significant in the textile industry, where this compound-derived products are noted for their excellent dyeing and printing properties. nbinno.com Its derivatives are also utilized as colorants in plastics and coatings. nbinno.com The demand from the growing textile industry is a key driver for the market of this compound. nbinno.com

This compound is classified as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comnbinno.comrun-chemical.comsaflikpharma.com In the agrochemical sector, it is used to synthesize herbicides. guidechem.comguidechem.com Its derivatives also show potential in this field; for example, (E)-4-(2-methyl-3-nitroanilino)-4-oxobut-2-enoic acid, synthesized from this compound, is being explored as a potential herbicide or insecticide. ontosight.ai

In pharmaceuticals, the compound serves as a building block for discovering and synthesizing new drug candidates. ontosight.aiontosight.ai N-(2-Methyl-3-nitrophenyl)acetamide, a derivative, is a vital intermediate for developing more complex molecules, including heterocyclic compounds with potential therapeutic properties.

Development of Functional Materials from this compound Derivatives

The field of materials science explores the use of this compound as a building block for polymers and other functional materials. ontosight.ai Derivatives of nitroanilines, a class of compounds to which this compound belongs, are recognized for their excellent piezoelectric, nonlinear, and electro-optical properties. bohrium.com Specifically, isomers like 2-methyl-4-nitroaniline (B30703) are noted for their high polarizabilities. bohrium.com While research has focused on other isomers, the fundamental structure of this compound suggests that its derivatives could be tailored for applications in functional materials, representing an area for potential development.

Analytical Applications of this compound

This compound and its derivatives have found specific uses in the field of analytical chemistry.

One significant application is in clinical diagnostics. The diazonium ion of this compound is a key reagent in assays designed to detect and quantify bilirubin (B190676) in body fluids like serum and urine. google.com This reagent is valued for its thermal stability, high reactivity with bilirubin, and the accuracy it provides in measurements, even in the presence of interfering substances. google.com

The compound also serves as an analytical standard in environmental science. It has been used as a reference standard when studying the potential for indigenous microorganisms to degrade nitroaromatic compounds. chemicalbook.comchemdad.com Additionally, analytical methods have been developed for its detection. Stripping voltammetry using a C18 modified carbon paste electrode can be used for the determination of this compound in drinking water, with a detection limit of 0.3μg/ml under optimized conditions. researchgate.net

Table 2: Summary of Analytical Applications

Application AreaSpecific UseMethod/PrincipleReference
Clinical DiagnosticsDetection and quantification of bilirubinFormation of a detectable product with the this compound diazonium ion. google.com
Environmental ScienceAnalytical standardEvaluating microbial degradation of nitroaromatic compounds. chemicalbook.comchemdad.com
Water Quality AnalysisDetermination in drinking waterStripping voltammetry with a modified carbon paste electrode. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-Methyl-3-nitroaniline in laboratory settings?

Answer:
this compound is typically synthesized via nitration of o-toluidine (2-methylaniline) under controlled conditions. The reaction requires nitric acid and sulfuric acid as nitrating agents, with temperature maintained below 10°C to prevent over-nitration or decomposition. Characterization involves:

  • Nuclear Magnetic Resonance (NMR): To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.3 ppm).
  • Mass Spectrometry (MS): A molecular ion peak at m/z 152.15 (C7H8N2O2) confirms molecular weight .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection at 254 nm .

Advanced: How can researchers design experiments to assess the electrochemical behavior of this compound using modified electrodes?

Answer:
A C18-modified carbon paste electrode (CPE) is optimal for studying its redox properties. Key experimental parameters include:

  • pH Optimization: Preconcentration at pH 3.9 (for acidic media) or pH 10 (for alkaline media) to enhance adsorption on the electrode surface.
  • Stripping Voltammetry: Apply a reduction potential of −0.4 V (vs. Ag/AgCl) for 120 seconds, followed by a linear sweep to +0.8 V. The peak current at +0.25 V correlates with analyte concentration .
  • Validation: Cross-check results with HPLC or GC-MS to resolve matrix interference in environmental samples .

Advanced: What factors contribute to discrepancies in reported voltammetric data for this compound under varying pH conditions?

Answer:
Discrepancies arise due to:

  • Protonation State Changes: At pH 3.9, the nitro group remains neutral, favoring adsorption on hydrophobic C18 surfaces. At pH 10, deprotonation of the amine group (−NH2) alters electron transfer kinetics .
  • Competing Redox Pathways: In alkaline media, side reactions (e.g., hydroxyl radical formation) may reduce reproducibility.
  • Electrode Fouling: Accumulation of degradation products on the electrode surface can attenuate signals over time. Regular electrode polishing and validation with internal standards (e.g., Ioxynil) mitigate this .

Basic: What analytical techniques are most effective for quantifying this compound in environmental samples?

Answer:

  • Differential Pulse Voltammetry (DPV): Achieves a detection limit of 0.1 µM using C18-CPE .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize with acetic anhydride to improve volatility; monitor m/z 152 (parent ion) and 123 (NO2 loss fragment) .
  • Solid-Phase Extraction (SPE): Preconcentrate samples using C18 cartridges, eluting with acetonitrile for HPLC analysis .

Advanced: How can microbial degradation pathways of this compound be elucidated in contaminated soil systems?

Answer:

  • Enrichment Cultures: Incubate soil samples with this compound as the sole nitrogen source. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) .
  • Metabolite Profiling: Identify intermediates (e.g., 2-methyl-3-aminophenol) via LC-MS/MS. Anaerobic conditions favor nitro-reduction to amine derivatives .
  • Genomic Analysis: Amplify nitroreductase genes (e.g., nfsA) from soil DNA to link degradation activity to microbial taxa .

Basic: What are the critical safety considerations when handling this compound in laboratory environments?

Answer:

  • Acute Toxicity: Oral LD50 in rats is 250 mg/kg; use nitrile gloves and P2 respirators to prevent dermal/inhalation exposure .
  • Storage: Classify under 6.1C (combustible acute toxicant); store in sealed containers at 2–8°C, away from oxidizers .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration to prevent release of nitroso byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-nitroaniline
Reactant of Route 2
2-Methyl-3-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.